Methyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Methyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that includes multiple aromatic rings, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the core tricyclic structure, followed by the introduction of the methoxyphenyl group and the sulfanylacetamido moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Methyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate is unique due to its complex structure, which includes multiple aromatic rings, sulfur, and nitrogen atoms
Properties
Molecular Formula |
C24H26N6O4S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
methyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H26N6O4S/c1-33-18-9-5-15(6-10-18)19-13-20-22-26-27-24(29(22)11-12-30(20)28-19)35-14-21(31)25-17-7-3-16(4-8-17)23(32)34-2/h3-12,19-20,22,26,28H,13-14H2,1-2H3,(H,25,31) |
InChI Key |
QIUCJZLDPNRIPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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